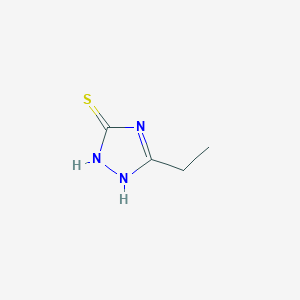

5-ethyl-1H-1,2,4-triazole-3-thiol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-ethyl-1,2-dihydro-1,2,4-triazole-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7N3S/c1-2-3-5-4(8)7-6-3/h2H2,1H3,(H2,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKCNMYZGZIKYHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC(=S)NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30428930 | |

| Record name | 5-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7271-45-6 | |

| Record name | 5-Ethyl-1,2-dihydro-3H-1,2,4-triazole-3-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7271-45-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30428930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethyl 1h 1,2,4 Triazole 3 Thiol and Its Derivatives

Strategies for Constructing the 1,2,4-Triazole-3-thiol Core

The formation of the 1,2,4-triazole-3-thiol ring system is a well-documented process in heterocyclic chemistry. The primary strategies involve the cyclization of open-chain precursors, which can be synthesized in one or multiple steps.

A prevalent and effective method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is the intramolecular cyclization of 1,4-disubstituted thiosemicarbazides. mdpi.com This process typically begins with the reaction of a carboxylic acid hydrazide with an appropriate isothiocyanate. researchgate.netnih.gov The resulting thiosemicarbazide (B42300) intermediate is then induced to cyclize, usually under basic conditions. nih.govresearchgate.net

The general pathway involves heating the acid hydrazide and isothiocyanate in a solvent like ethanol (B145695) to form the N,N'-disubstituted thiosemicarbazide. researchgate.net This intermediate subsequently undergoes ring closure when refluxed in an aqueous alkaline solution, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to yield the desired 1,2,4-triazole-3-thiol. mdpi.comnih.govresearchgate.net The reaction proceeds as the base facilitates the deprotonation and subsequent intramolecular nucleophilic attack, leading to the formation of the stable five-membered heterocyclic ring. researchgate.net This method is versatile, allowing for a variety of substituents on the triazole ring by changing the starting acid hydrazide and isothiocyanate.

Table 1: Examples of 1,2,4-Triazole-3-thiol Synthesis via Thiosemicarbazide Cyclization This table is interactive and can be sorted by clicking on the headers.

| Starting Acid Hydrazide | Starting Isothiocyanate | Base | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Furan-2-carboxylic acid hydrazide | Phenyl isothiocyanate | NaOH | 5-Furan-2-yl-4-phenyl-4H-1,2,4-triazole-3-thiol | 68% | mdpi.com |

| Phenylacetic acid hydrazide | Phenyl isothiocyanate | NaOH | 5-Benzyl-4-phenyl-4H-1,2,4-triazole-3-thiol | 73% | nih.gov |

| 4-(4-Chlorophenylsulfonyl)benzoic acid hydrazide | 4-Iodophenylisothiocyanate | NaOH (8%) | 5-(4-(4-Chlorophenylsulfonyl)phenyl)-4-(4-iodophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | N/A | researchgate.net |

More comprehensive synthetic strategies involve multiple stages starting from basic precursors. zsmu.edu.uazsmu.edu.ua A common sequence begins with the esterification of a carboxylic acid, followed by hydrazinolysis (reaction with hydrazine (B178648) hydrate) to produce the corresponding acid hydrazide. zsmu.edu.uanih.gov This hydrazide then serves as the key intermediate.

From the acid hydrazide, two main pathways diverge:

Reaction with Isothiocyanates : As detailed previously, the acid hydrazide reacts with various isothiocyanates to form thiosemicarbazides, which are then cyclized under alkaline conditions. zsmu.edu.ua

Reaction with Carbon Disulfide : Alternatively, the acid hydrazide can be treated with carbon disulfide in the presence of a base like potassium hydroxide to form a potassium dithiocarbazate salt. mdpi.comnih.gov This salt is then reacted with hydrazine hydrate, which leads to the formation of the 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative. mdpi.comnih.gov

Another important precursor is thiocarbohydrazide (B147625). This molecule can react with acids, such as formic acid or trifluoroacetic acid, under reflux conditions to directly yield 5-unsubstituted or 5-trifluoromethyl-4-amino-4H-1,2,4-triazole-3-thiol, respectively. mdpi.com These multi-step approaches offer systematic control over the final structure of the triazole derivative. zsmu.edu.ua

Targeted Synthesis of 5-Ethyl-1H-1,2,4-triazole-3-thiol

While much of the literature focuses on general methodologies or derivatives with aryl or other functional groups at the C5 position, the synthesis of this compound can be readily achieved by applying these established principles. nih.govnih.gov The key is the selection of a starting material that introduces the ethyl group.

A logical and direct approach involves the cyclization of a thiosemicarbazide derived from a propionyl (three-carbon) precursor. The synthesis can be performed by reacting propionic hydrazide (propanohydrazide) with thiosemicarbazide. The resulting acylthiosemicarbazide is then cyclized in a basic medium, such as aqueous sodium hydroxide, to furnish the target compound, this compound. researchgate.netmdpi.com

Scheme 1: Proposed Synthesis of this compound

This diagram illustrates a plausible multi-step reaction pathway for the synthesis of the target compound based on established methods for analogous triazoles.

Optimization of Synthetic Pathways and Reaction Conditions

Optimizing the synthesis of 1,2,4-triazole-3-thiols is crucial for improving yields, purity, and reaction efficiency. Research has identified several key parameters that can be fine-tuned.

Reaction Conditions for Thiosemicarbazide Formation : The initial condensation between an acid hydrazide and an isothiocyanate is often optimized by heating the reactants in ethanol for a short duration, which has been found to produce good results. researchgate.net

Cyclization Conditions : The critical ring-closure step is highly dependent on the base concentration and reaction time. High yields (often exceeding 90%) have been reported when using 8-10% aqueous sodium hydroxide or 2N NaOH and refluxing for a period of 2 to 4 hours. researchgate.netnih.govresearchgate.net After cyclization, the reaction mixture is cooled and acidified to precipitate the final thiol product. nih.gov

Purification : Recrystallization from appropriate solvents, such as ethanol or water, is a common and effective method for obtaining highly pure triazole products. mdpi.com

Modern Synthetic Techniques : To enhance efficiency, modern methods such as microwave-assisted synthesis have been employed. This technique can significantly reduce reaction times for the formation of 1,2,4-triazole (B32235) scaffolds, offering a rapid and eco-friendly alternative to conventional heating. organic-chemistry.org

Table 2: Summary of Reaction Condition Optimization This table is interactive and can be sorted by clicking on the headers.

| Step | Parameter | Condition | Outcome | Reference |

|---|---|---|---|---|

| Thiosemicarbazide Formation | Method | Short heating in ethanol | Optimal for intermediate formation | researchgate.net |

| Cyclization | Base | 10% aq. NaOH or KOH | High yield | researchgate.net |

| Cyclization | Base | 2N NaOH | High yields (e.g., 94%) | nih.gov |

| Cyclization | Time | 2-4 hours reflux | Complete reaction | researchgate.netnih.gov |

Derivatization Strategies of 5 Ethyl 1h 1,2,4 Triazole 3 Thiol

S-Alkylation and S-Arylation Reactions of the Thiol Group

The sulfur atom of the thiol group in 5-ethyl-1H-1,2,4-triazole-3-thiol and its analogs serves as a prime site for nucleophilic attack, readily undergoing S-alkylation and S-arylation. These reactions are fundamental in diversifying the core structure.

Alkylation of 5-aryl-1,2-dihydro-3H-1,2,4-triazole-3-thiones with various alkylating agents has been shown to produce a series of 3-aryl-5-(alkylthio)-4H-1,2,4-triazoles. nuph.edu.ua This method allows for the introduction of alkylthio fragments of varying lengths. nuph.edu.ua For instance, the reaction of 1,2,4-triazole-3-thiols with benzyl (B1604629) chlorides and bromoacetophenones has been reported to yield exclusively S-substituted derivatives. researchgate.net

A common procedure involves the reaction of the triazole-thiol with an alkyl or aryl halide in the presence of a base. For example, the reaction of 4-phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione with ethyl chloroacetate (B1199739) in the presence of triethylamine (B128534) in DMF at room temperature yields the corresponding S-substituted ester, ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate, in an 80% yield. nih.gov This intermediate can be further reacted to introduce other functional groups. nih.gov

The S-alkylation can also be a part of a multi-step synthesis to build more complex heterocyclic systems. For example, S-alkylation with chloroethanoic acid, followed by cyclization, is a strategy used to form fused thiazolo[3,2-b] researchgate.netresearchgate.netnih.govtriazole systems.

Table 1: Examples of S-Alkylation and S-Arylation Reactions

| Starting Material | Reagent | Product | Reference |

| 5-Aryl-1,2-dihydro-3H-1,2,4-triazole-3-thione | Alkyl halide | 3-Aryl-5-(alkylthio)-4H-1,2,4-triazole | nuph.edu.ua |

| 1,2,4-Triazole-3-thiol | Benzyl chloride | S-Benzyl-1,2,4-triazole-3-thiol | researchgate.net |

| 1,2,4-Triazole-3-thiol | Bromoacetophenone | S-Phenacyl-1,2,4-triazole-3-thiol | researchgate.net |

| 4-Phenyl-3-[2-(phenylamino)ethyl]-1H-1,2,4-triazole-5(4H)-thione | Ethyl chloroacetate | Ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate | nih.gov |

Formation of Schiff Bases from Amino-Substituted 5-Ethyl-1,2,4-triazole-3-thiol Precursors

The introduction of an amino group at the N-4 position of the triazole ring opens up a pathway for the synthesis of Schiff bases. These are typically formed through the condensation reaction of the 4-amino-1,2,4-triazole-3-thiol (B7722964) derivative with various aldehydes and ketones. researchgate.netnih.govresearchgate.net

The synthesis of the precursor, 4-amino-5-substituted-1,2,4-triazole-3-thiol, is a crucial first step. nih.govresearchgate.net For instance, 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol can be prepared by the cyclization of potassium dithiocarbazinate with hydrazine (B178648) hydrate. nih.govresearchgate.netnepjol.info

Once the 4-amino triazole is obtained, Schiff bases are synthesized by reacting it with different aldehydes. nih.govresearchgate.net The reaction is often carried out by refluxing the reactants in a suitable solvent, such as ethanol (B145695), sometimes with a catalytic amount of acid like p-toluenesulfonic acid or concentrated sulfuric acid. nepjol.infopatsnap.commdpi.com For example, a mixture of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and benzaldehyde (B42025) in ethanol, with a few drops of concentrated sulfuric acid, when refluxed for 3 hours, yields the corresponding Schiff base. nepjol.info

A variety of aldehydes, including substituted benzaldehydes and heterocyclic aldehydes like furfuraldehyde, have been used to create a library of Schiff bases. nih.govresearchgate.net For example, Schiff bases have been successfully synthesized from 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol and benzaldehyde, furfuraldehyde, and 2,4-dichlorobenzaldehyde. nih.govresearchgate.net The reaction of 4-amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol with benzaldehyde and p-methoxybenzaldehyde also yields the corresponding Schiff bases. nih.gov

Table 2: Synthesis of Schiff Bases from 4-Amino-1,2,4-triazole-3-thiol Derivatives

| 4-Amino-1,2,4-triazole-3-thiol Derivative | Aldehyde/Ketone | Reaction Conditions | Resulting Schiff Base | Reference |

| 4-Amino-5-phenyl-1,2,4-triazole-3-thiol | Benzaldehyde | Reflux in ethanol with conc. H₂SO₄ | 4-(Benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol | nepjol.info |

| 4-Amino-5-phenyl-1,2,4-triazole-3-thiol | Furfuraldehyde | Addition reaction | Schiff base of furfuraldehyde | nih.govresearchgate.net |

| 4-Amino-5-phenyl-1,2,4-triazole-3-thiol | 2,4-Dichlorobenzaldehyde | Addition reaction | Schiff base of 2,4-dichlorobenzaldehyde | nih.govresearchgate.net |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | Benzaldehyde | Reflux in ethanol | 4-(Benzylideneamino)-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | nih.gov |

| 4-Amino-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol | p-Methoxybenzaldehyde | Reflux in ethanol | 5-Furan-2-yl-4-[(4-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol | nih.gov |

| 4-Amino-5-p-chlorophenyl-1,2,4-triazole-3-thione | Benzaldehyde | Grinding at room temperature with p-toluenesulfonic acid | Schiff base of benzaldehyde | patsnap.com |

Cycloaddition and Condensation Reactions with Triazole Thiol Derivatives

The reactive nature of the triazole thiol scaffold allows for its participation in various cycloaddition and condensation reactions, leading to the formation of fused heterocyclic systems. These reactions often involve the Schiff bases derived from 4-amino-1,2,4-triazole-3-thiols.

A notable example is the cycloaddition reaction of Schiff bases with cyclic anhydrides such as maleic, succinic, and phthalic anhydrides. researchgate.net This reaction leads to the formation of new seven-membered heterocyclic rings, specifically 1,3-oxazepine derivatives. researchgate.net

Furthermore, the interaction of 1,2,4-triazole-3-thiol with electrophilic synthons like N-arylmaleimides can result in a thiol-ene click reaction rather than the expected [2+3]-cyclocondensation. mdpi.com Similarly, its reaction with α-bromo-γ-butyrolactone leads to nucleophilic substitution. mdpi.com

The synthesis of 1,2,3-triazoles, a different class of triazoles, can be achieved through a visible-light-promoted, photocatalyst-free three-component reaction of terminal alkynes, aryl azides, and arylsulfinic acid sodium salts or arylsulfonyl hydrazides. rsc.org While not directly starting from this compound, this highlights a modern approach to triazole synthesis.

Condensation reactions are also pivotal. For instance, the cyclization of 1,4-substituted thiosemicarbazides, which can be derived from the reaction of acid hydrazides with isothiocyanates, is a common method to synthesize 1,2,4-triazole-3-thiols. researchgate.net

Incorporation of Diverse Heterocyclic Moieties onto the Triazole Core

A key strategy to expand the chemical space of this compound derivatives is the incorporation of other heterocyclic rings. This can be achieved through various synthetic routes, often building upon the initial derivatization of the triazole core.

One approach involves the reaction of S-substituted triazole derivatives. For example, the S-substituted ester intermediate, ethyl 2-[[4-phenyl-5-[(phenylamino)ethyl]-4H-1,2,4-triazol-3-yl]thio]acetate, can be converted to the corresponding acetohydrazide. nih.gov This hydrazide can then be reacted with various aldehydes and ketones, including those bearing heterocyclic moieties like isatin (B1672199) derivatives, to form target hydrazones. nih.gov

Another strategy involves the synthesis of bis-triazole systems. For instance, new triazole thiadiazole derivatives can be synthesized by joining two biologically active heterocyclic systems. mdpi.com This can involve multi-step syntheses starting from di-[3(methyl-2-yl-methyl)-4,5-dihydro-1H- researchgate.netresearchgate.netnih.gov-triazole-5-one-4yl]-n-alkanes. mdpi.com

The synthesis of imidazolyl- and imidazole-1,2,4-triazoles has also been explored, starting from the ethyl ester of 5-methyl-1H-imidazole-4-carboxylic acid. This highlights the possibility of linking an imidazole (B134444) ring to the 1,2,4-triazole (B32235) scaffold.

Furthermore, the synthesis of Schiff bases from 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with various aromatic aldehydes demonstrates the introduction of different substituted phenyl rings. mdpi.com

Table 3: Examples of Incorporated Heterocyclic Moieties

| Triazole Derivative | Reactant with Heterocyclic Moiety | Resulting Compound | Reference |

| 2-((4-Phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Isatin derivatives | Hydrazones with an indole (B1671886) moiety | nih.gov |

| Di-[3(methyl-2-yl-methyl)-4,5-dihydro-1H- researchgate.netresearchgate.netnih.gov-triazole-5-one-4yl]-n-alkanes | Various isothiocyanates | Triazole-thiadiazole derivatives | mdpi.com |

| 5-Methyl-1H-imidazole-4-carboxylic acid hydrazide | Potassium thiocyanate (B1210189) or isothiocyanate | Imidazolyl-1,2,4-triazoles | |

| 4-Amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | Aromatic aldehydes | Schiff bases with various substituted phenyl rings | mdpi.com |

Advanced Spectroscopic and Structural Elucidation of 5 Ethyl 1h 1,2,4 Triazole 3 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), within a molecule. This technique is fundamental for confirming the successful synthesis of 5-ethyl-1H-1,2,4-triazole-3-thiol and its derivatives by mapping the connectivity of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy is instrumental in identifying the various proton environments within the target molecule and its derivatives. mdpi.commdpi.comresearchgate.netoup.comnih.govresearchgate.netchemcd.comchemicalbook.comufv.brscielo.brmdpi.comuni.lunih.gov The spectrum of this compound is expected to show distinct signals corresponding to the protons of the ethyl group and the N-H proton of the triazole ring.

The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, arising from spin-spin coupling with each other. The chemical shift of these signals provides insight into their electronic environment. For instance, in derivatives of 1,2,4-triazole (B32235), the methylene protons of an ethyl group attached to a nitrogen atom appear at specific chemical shift values. mdpi.com

The N-H proton of the triazole ring is often observed as a broad singlet, and its chemical shift can be in the range of 13-14 ppm, which is characteristic for NH groups in 1,2,4-triazole-3-thiones. oup.com The position of this signal can be influenced by solvent effects and the presence of other functional groups in the molecule. In some derivatives, this proton signal may appear at a different chemical shift, for example around 10.23 ppm. mdpi.com The absence or presence of certain signals, such as the disappearance of signals from a starting material and the appearance of new signals corresponding to the product, confirms the progress of a reaction. mdpi.com

¹H NMR Data for this compound and Related Structures

| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| Ethyl (CH₃) | ~1.14 | Triplet | ~7.0 | mdpi.com |

| Ethyl (CH₂) | ~4.08 | Quartet | ~7.0 | mdpi.com |

| Triazole (N-H) | ~13-14 | Broad Singlet | - | oup.com |

| Aromatic Protons (in derivatives) | ~7.11-7.19 | Multiplet | - | mdpi.com |

| Methylene (CH₂) adjacent to Carbonyl | ~4.45 | Singlet | - | mdpi.com |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. researchgate.netchemcd.comufv.brscielo.brmdpi.comuni.lu Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.

The carbon atoms of the ethyl group will have characteristic chemical shifts, with the methyl carbon appearing at a lower chemical shift (upfield) compared to the methylene carbon. The carbon atoms of the triazole ring will resonate at higher chemical shifts (downfield) due to the influence of the electronegative nitrogen atoms and the thione group. Specifically, the C=S carbon signal is typically found in the range of 169.00–169.10 ppm. oup.com The chemical shifts of the triazole ring carbons in derivatives can vary depending on the substituents. For example, the C=N carbon can appear around 146.87 ppm and the C=O carbon in a triazolone derivative at 154.99 ppm. mdpi.com

¹³C NMR Data for this compound and Derivatives

| Carbon Atom | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Ethyl (CH₃) | ~14.54 | mdpi.com |

| Ethyl (CH₂) | ~43.87 | mdpi.com |

| Triazole (C=S) | ~169.00-169.10 | oup.com |

| Triazole (C=N) | ~147.96 | mdpi.com |

| Aromatic Carbons (in derivatives) | ~113.11-152.96 | mdpi.com |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. mdpi.commdpi.comresearchgate.netoup.comnih.govchemcd.comchemicalbook.comufv.brscielo.brmdpi.comuni.lursc.orgchemicalbook.com The FTIR spectrum of this compound and its derivatives provides clear evidence for the presence of key functional groups.

The N-H stretching vibration of the triazole ring is typically observed as a broad band in the region of 3100–3460 cm⁻¹. oup.com The C=S (thione) stretching vibration is a key indicator and usually appears in the range of 1250–1340 cm⁻¹. oup.com In the thiol tautomer, a weak but sharp S-H stretching band would be expected around 2550–2650 cm⁻¹. oup.com The C=N stretching vibration of the triazole ring is also characteristic, appearing in the region of 1560–1650 cm⁻¹. oup.com The presence of an ethyl group is confirmed by the C-H stretching vibrations of the methyl and methylene groups.

In derivatives, other characteristic bands can be observed. For instance, a C=O stretching band in triazolone derivatives appears around 1710 cm⁻¹. mdpi.com The disappearance of certain bands from the starting material and the appearance of new bands in the product spectrum are used to monitor the progress of a chemical reaction.

Characteristic FTIR Absorption Bands for this compound and Derivatives

| Functional Group | Wavenumber (cm⁻¹) | Description | Reference |

|---|---|---|---|

| N-H | 3100–3460 | Stretching vibration | oup.com |

| C=S (Thione) | 1250–1340 | Stretching vibration | oup.com |

| C=N | 1560–1650 | Stretching vibration | oup.com |

| S-H (Thiol) | 2550–2650 | Weak, sharp stretching vibration | oup.com |

| C=O (in derivatives) | ~1710 | Stretching vibration | mdpi.com |

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. oup.comnih.govresearchgate.netnih.govresearchgate.net For this compound, mass spectrometry confirms the molecular formula and provides insights into its fragmentation pathways.

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and fragmentation of the molecule. nih.govresearchgate.net The resulting mass spectrum shows a molecular ion peak (M⁺), which corresponds to the molecular weight of the compound, and a series of fragment ion peaks. The fragmentation pattern is often characteristic of the compound's structure. For 1,2,4-triazole derivatives, the fragmentation can provide valuable structural information. nih.govresearchgate.net

High-Resolution Electron Ionization Mass Spectrometry (HR-EI-MS)

HR-EI-MS provides a highly accurate measurement of the mass-to-charge ratio of ions, allowing for the determination of the elemental composition of the molecular ion and its fragments. nih.govresearchgate.net This is crucial for unambiguously confirming the molecular formula of newly synthesized compounds. The high mass accuracy helps to distinguish between compounds with the same nominal mass but different elemental compositions.

Predicted Mass Spectrometry Data for this compound

| Ion | Predicted m/z | Description | Reference |

|---|---|---|---|

| [M+H]⁺ | 130.04335 | Protonated molecule | uni.lu |

| [M+Na]⁺ | 152.02529 | Sodium adduct | uni.lu |

| [M-H]⁻ | 128.02879 | Deprotonated molecule | uni.lu |

| M⁺ | 129.03552 | Molecular ion | uni.lu |

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the physical separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. This method is instrumental in the identification and quantification of this compound and its derivatives in complex mixtures.

In a typical LC-MS analysis, the compound is first passed through a chromatography column, such as a C18 column, which separates it from other components based on its physicochemical properties. nih.gov The separated compound then enters the mass spectrometer, where it is ionized, commonly by Electrospray Ionization (ESI), and fragmented. The mass-to-charge ratio (m/z) of the resulting ions is measured, providing a molecular fingerprint that confirms the compound's identity. nih.govresearchgate.net

For this compound (C₄H₇N₃S), with a monoisotopic mass of approximately 129.036 Da, LC-MS analysis would typically look for the protonated molecule [M+H]⁺ at an m/z of ~130.043. uni.lu The retention time, the time it takes for the compound to pass through the chromatographic column, is another key identifier. researchgate.net Researchers can use techniques like Extracted Ion Chromatogram (EIC) to specifically search for the expected m/z value, enhancing the selectivity and sensitivity of the detection. researchgate.net

The table below shows the predicted collision cross-section (CCS) values for various adducts of this compound, which are crucial for advanced structural analysis and identification in ion mobility-mass spectrometry. uni.lu

Table 1: Predicted m/z and Collision Cross Section (CCS) Data for this compound Adducts uni.lu

| Adduct Type | Mass-to-Charge Ratio (m/z) | Predicted CCS (Ų) |

| [M+H]⁺ | 130.04335 | 123.5 |

| [M+Na]⁺ | 152.02529 | 134.2 |

| [M-H]⁻ | 128.02879 | 121.3 |

| [M+NH₄]⁺ | 147.06989 | 143.1 |

| [M+K]⁺ | 167.99923 | 130.2 |

| [M+HCOO]⁻ | 174.03427 | 138.5 |

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry. For this compound, which can exist in thiol-thione tautomeric forms, X-ray crystallography confirms the dominant form in the solid state.

A study on the crystal structure of the title compound, referred to as 3-ethyl-1H-1,2,4-triazole-5(4H)-thione, revealed that the molecule exists as the thione tautomer in its solid crystalline form. nih.gov The analysis showed that the molecule is planar, with all its atoms located on a crystallographic mirror plane. nih.gov

The crystal structure is stabilized by a network of intermolecular hydrogen bonds. Specifically, adjacent molecules are linked by N—H⋯N and N—H⋯S hydrogen bonds, forming chains that run along the crystallographic a-axis. nih.gov Furthermore, the stability of the crystal packing is enhanced by π–π stacking interactions between the triazole rings of neighboring chains, with a reported centroid-centroid distance of 3.740(1) Å. nih.gov The use of single-crystal X-ray diffraction is a common practice to confirm the structures of newly synthesized triazole derivatives. mdpi.commdpi.com

Detailed crystallographic data for 3-ethyl-1H-1,2,4-triazole-5(4H)-thione are presented in the table below. nih.gov

Table 2: Crystallographic Data for 3-Ethyl-1H-1,2,4-triazole-5(4H)-thione nih.gov

| Parameter | Value |

| Chemical Formula | C₄H₇N₃S |

| Formula Weight (Mᵣ) | 129.19 |

| Crystal System | Monoclinic |

| Space Group | P2₁/m (Note: Deduced from symmetry, common for such structures) |

| a (Å) | 5.0922 (10) |

| b (Å) | 6.7526 (14) |

| c (Å) | 8.6578 (17) |

| β (°) | 90.17 (3) |

| Volume (V) (ų) | 297.70 (10) |

| Z (Molecules per unit cell) | 2 |

| Radiation | Mo Kα |

| Temperature (K) | 293 |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. It serves as a crucial check for the purity and empirical formula of a newly synthesized compound. For this compound, elemental analysis verifies that the experimentally determined elemental composition matches the theoretical values calculated from its molecular formula, C₄H₇N₃S.

The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The resulting combustion gases (CO₂, H₂O, N₂, and SO₂) are separated and quantified by a detector. These quantities are then used to calculate the percentage of each element in the original sample.

In research, the results are typically presented as a comparison between the calculated (Calcd) and experimentally found (Found) percentages. mdpi.comresearchgate.net A close agreement between these values provides strong evidence for the proposed chemical formula and the purity of the compound.

The theoretical elemental composition of this compound is provided below.

Table 3: Theoretical Elemental Composition of this compound (C₄H₇N₃S)

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 48.044 | 37.21 |

| Hydrogen | H | 1.008 | 7.056 | 5.46 |

| Nitrogen | N | 14.007 | 42.021 | 32.55 |

| Sulfur | S | 32.06 | 32.06 | 24.83 |

| Total | 129.181 | 100.00 |

Computational and Theoretical Investigations of 5 Ethyl 1h 1,2,4 Triazole 3 Thiol

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a important tool for investigating the electronic characteristics of triazole derivatives. These studies are crucial for understanding the molecule's stability, reactivity, and potential interaction sites. While direct computational studies on 5-ethyl-1H-1,2,4-triazole-3-thiol are not extensively published, research on closely related analogs, such as 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, provides valuable and transferable insights into the electronic properties of the shared 4-ethyl-triazole-thione core. core.ac.ukresearchgate.net

The Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. HOMO represents the ability to donate an electron, while LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. nih.gov

In theoretical studies of analogous structures, the HOMO is typically localized over the more electron-rich regions, including the sulfur atom and the triazole ring. The LUMO is often distributed across the triazole ring system as well. A small HOMO-LUMO energy gap suggests that a molecule is more chemically reactive because it requires less energy to undergo electronic transitions. core.ac.uknih.gov For the related 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, DFT calculations have determined the HOMO and LUMO energy values, which are indicative of the electronic behavior of this class of compounds. core.ac.uk

Table 1: Frontier Molecular Orbital Data for a Related Triazole Derivative *

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.79 |

| Energy Gap (ΔE) | 4.42 |

*Data for 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol, calculated at the B3LYP/cc-pVDZ level. core.ac.uk

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and predict how it will interact with other species. The MEP map displays regions of varying electrostatic potential on the electron density surface, color-coded to indicate charge distribution.

Red/Yellow Regions : These colors indicate areas of negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like nitrogen, oxygen, and sulfur. For this compound, the most negative potential is expected to be concentrated around the sulfur atom of the thione group and the nitrogen atoms of the triazole ring. researchgate.net

Blue/Green Regions : These colors represent areas of positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. In this molecule, positive potential is typically found around the hydrogen atoms, particularly the N-H proton of the triazole ring. researchgate.netsci-hub.se

The MEP map provides a clear visual representation of the molecule's reactive sites, corroborating the predictions derived from frontier orbital analysis. sci-hub.se

Mulliken population analysis is a method for assigning partial charges to individual atoms within a molecule, offering a quantitative measure of the electron distribution. In 1,2,4-triazole-3-thiol derivatives, DFT calculations typically show that the sulfur and nitrogen atoms carry negative Mulliken charges, confirming their nucleophilic character. Conversely, carbon and hydrogen atoms generally exhibit positive charges.

Beyond atomic charges, DFT calculations allow for the determination of various global reactivity descriptors, which provide a more comprehensive understanding of chemical behavior. These quantum chemical parameters are derived from the HOMO and LUMO energies. core.ac.uk

Table 2: Calculated Reactivity Descriptors for a Related Triazole Derivative *

| Reactivity Descriptor | Definition | Value (eV) |

|---|---|---|

| Electronegativity (χ) | Measures the power of an atom or group to attract electrons. | 4.00 |

| Chemical Hardness (η) | Measures resistance to change in electron distribution. | 2.21 |

| Chemical Softness (S) | The reciprocal of hardness, indicating high reactivity. | 0.45 |

*Data for 4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol. core.ac.ukresearchgate.net

These descriptors quantify the molecule's reactivity profile, with lower hardness and higher softness values indicating greater reactivity. core.ac.uk

Theoretical Prediction of Vibrational Frequencies and NMR Chemical Shifts for Comparison with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data. By calculating theoretical vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts, researchers can validate their computational models against experimental results. When the calculated spectra closely match the experimental data, it confirms that the optimized molecular geometry used in the calculations is a reliable representation of the actual structure. core.ac.ukresearchgate.net

Tautomerism Studies of the Thiol-Thione Equilibrium

1,2,4-triazoles substituted with a thiol group at position 3 can exist in two tautomeric forms: the thiol form and the thione form. This equilibrium is a critical aspect of the molecule's chemistry.

Thiol Form : Features a sulfur-hydrogen (S-H) single bond and a carbon-nitrogen (C=N) double bond within the ring.

Thione Form : Characterized by a carbon-sulfur (C=S) double bond and a nitrogen-hydrogen (N-H) single bond within the ring.

Numerous spectroscopic and computational studies on 3-mercapto-1,2,4-triazoles have concluded that the thione tautomer is the predominant and more stable form, both in the solid state and in neutral solutions. nih.govijsr.netoup.com X-ray crystallography of the related compound 3-ethyl-1H-1,2,4-triazole-5(4H)-thione confirms that it exists as the thione tautomer in the solid state. nih.gov Theoretical calculations of the total energies of both tautomers consistently show that the thione form is energetically more favorable. The presence of a characteristic ¹H NMR signal in the range of 13–14 ppm, corresponding to the N-H proton, is strong evidence for the dominance of the thione form in solution. oup.com

Coordination Chemistry of 5 Ethyl 1h 1,2,4 Triazole 3 Thiol and Its Derivatives

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes involving 5-ethyl-1H-1,2,4-triazole-3-thiol and its derivatives generally follows a direct reaction between the ligand and a metal salt in a suitable solvent. nih.govginekologiaipoloznictwo.com A common method involves dissolving the triazole ligand, such as a Schiff base derivative like 5-ethyl-4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol, in an ethanolic or methanolic solution. nih.govijraset.com To this, an ethanolic solution of the desired metal salt (e.g., acetates or chlorides of transition metals) is added, typically in a 1:1 or 1:2 metal-to-ligand molar ratio. ginekologiaipoloznictwo.comekb.eg The reaction mixture is often heated under reflux for several hours, during which the complex precipitates. ginekologiaipoloznictwo.com The resulting solid products are then isolated by filtration, washed with a suitable solvent like hot methanol (B129727) or ethanol (B145695), and dried. nih.govginekologiaipoloznictwo.com

Characterization of these synthesized complexes is achieved through a combination of analytical and spectroscopic techniques.

Elemental Analysis (CHNS): This technique is used to determine the empirical formula of the complexes and verify the metal-to-ligand ratio. ijraset.com

Molar Conductivity Measurements: These measurements help in determining whether the anions are inside or outside the coordination sphere.

Magnetic Susceptibility: This method is employed to determine the magnetic properties of the complexes, which provides insight into the oxidation state and geometry of the central metal ion. nih.govnih.gov

Spectroscopic Methods (FT-IR, NMR, UV-Vis): These are crucial for elucidating the structure and bonding within the complexes and are discussed in detail in section 6.3. nih.govijraset.com

A summary of representative metal complexes derived from related triazole-thiols is presented below.

| Ligand Derivative | Metal Ion | Metal:Ligand Ratio | Proposed Geometry |

| 5-ethyl-4-[(E)-(phenylmethylidene)amino]-4H-1,2,4-triazole-3-thiol | Mn(II), Fe(II), Fe(III) | Not Specified | Octahedral ijraset.com |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Ni(II), Zn(II), Cd(II), Sn(II) | 1:2 | Tetrahedral nih.govnih.govresearchgate.net |

| 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol | Cu(II) | 1:2 | Square Planar nih.govnih.govresearchgate.net |

| (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | Co(II), Ni(II), Cu(II) | 1:1 | Octahedral ekb.eg |

| (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | Cd(II) | 1:1 | Tetrahedral ekb.eg |

| (E)-2-(((3-mercapto-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol | Pd(II) | 1:1 | Square Planar ekb.eg |

Ligand Binding Modes and Coordination Geometries

Thione-substituted 1,2,4-triazoles are recognized as important N,S-donor ligands. nih.gov In the solid state, the title compound exists as the 3-ethyl-1H-1,2,4-triazole-5(4H)-thione tautomer. nih.gov Upon complexation, the ligand typically acts in its deprotonated thiol form. ijraset.com

The most common binding mode for this compound and its derivatives is as a bidentate ligand, chelating to the metal center through two donor atoms. nih.govijraset.com This coordination generally involves the exocyclic sulfur atom and a nitrogen atom. nih.govijraset.com For derivatives like Schiff bases, coordination occurs via the deprotonated thiol sulfur (S⁻) and the nitrogen atom of the azomethine group (-N=CH-). ijraset.com In the case of 4-amino derivatives, the ligand coordinates through the sulfur atom and the nitrogen of the amino group. nih.govnih.gov This bidentate chelation results in the formation of a stable five-membered ring, which enhances the stability of the resulting complex. nih.govisres.org

The coordination of these ligands to different metal ions leads to various coordination geometries. Based on spectroscopic and magnetic data, several geometries have been proposed for these complexes:

Octahedral: This geometry has been suggested for complexes of Mn(II), Fe(II), and Fe(III) with a Schiff base derivative of 5-ethyl-1,2,4-triazole-3-thiol. ijraset.com

Tetrahedral: This geometry is commonly proposed for complexes of Ni(II), Zn(II), and Cd(II) with related 4-amino-triazole-thiol ligands. nih.govresearchgate.net

Square Planar: This geometry has been indicated for Cu(II) complexes. nih.govresearchgate.net

Spectroscopic Analysis of Metal-Triazole-Thiol Complexes

Spectroscopic analysis is fundamental to confirming the coordination of the ligand to the metal ion and determining the binding mode.

FT-IR Spectroscopy: Infrared spectroscopy provides direct evidence of coordination. A key observation in the IR spectra of the metal complexes is the disappearance of the ν(S-H) stretching band, which is present in the spectrum of the free ligand. nih.gov This indicates the deprotonation of the thiol group upon complexation and the formation of a metal-sulfur bond. nih.govijraset.com Further evidence comes from the shifts in the positions of other characteristic bands. For instance, the ν(C=N) band of the triazole ring and the ν(C-S) band shift to different frequencies in the complex compared to the free ligand, indicating the involvement of the adjacent nitrogen and sulfur atoms in coordination. ijraset.comnih.gov In Schiff base derivatives, a shift in the azomethine ν(C=N) band also confirms the coordination of its nitrogen atom. ijraset.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy in a suitable solvent like DMSO-d₆ is used to further support the formation of the complexes. nih.govginekologiaipoloznictwo.com Upon complexation, the chemical shifts of protons and carbons near the coordinating sites change significantly due to the alteration of their electronic environment. nih.govginekologiaipoloznictwo.com For example, the signal corresponding to the S-H proton disappears, and the signals for the NH₂ protons in amino derivatives experience a noticeable shift, providing clear evidence that coordination has occurred at these sites. nih.govginekologiaipoloznictwo.com

UV-Visible Spectroscopy: Electronic absorption spectroscopy is used to study the electronic transitions within the complexes and helps in deducing the coordination geometry. nih.govekb.eg The spectra of the complexes show bands that are different from those of the free ligand. New absorption bands often appear in the visible region, which can be assigned to d-d electronic transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions. The position and intensity of these bands are characteristic of the coordination geometry around the metal ion, such as octahedral, tetrahedral, or square planar. nih.govekb.eg

A summary of key spectroscopic evidence for complexation is provided below.

| Spectroscopic Technique | Key Observation in Complex Spectrum | Interpretation |

| FT-IR | Disappearance of ν(S-H) band | Deprotonation of thiol group and M-S bond formation nih.gov |

| Shift in ν(C=N) and ν(C-S) bands | Involvement of triazole nitrogen and exocyclic sulfur in coordination ijraset.comnih.gov | |

| ¹H NMR | Disappearance of S-H proton signal | Confirmation of deprotonation and coordination via sulfur ginekologiaipoloznictwo.com |

| Change in chemical shifts of protons near N and S atoms | Evidence of coordination at these sites nih.gov | |

| UV-Vis | Appearance of new bands (d-d transitions, charge transfer) | Confirmation of complex formation and indication of coordination geometry nih.govekb.eg |

Applications in Corrosion Inhibition Studies

Experimental Evaluation of Corrosion Inhibition Efficiency for Metals in Acidic Media

Research has demonstrated the efficacy of triazole derivatives as corrosion inhibitors for several metals, including aluminum, mild steel, and copper, in acidic solutions. mdpi.comresearchgate.netcapes.gov.brnih.govnih.gov

For mild steel , a derivative of 5-ethyl-1H-1,2,4-triazole-3-thiol, namely 3-(4-ethyl-5-mercapto-1,2,4-triazol-3-yl)-1-phenylpropanone (EMTP), has shown excellent corrosion protection in a 1 M hydrochloric acid (HCl) solution. mdpi.com Weight loss measurements indicated that the inhibition efficiency of EMTP increases with its concentration, reaching up to 97% at 303 K. mdpi.com Similarly, another triazole derivative, 5-(phenyl)-4H-1,2,4-triazole-3-thiol (PTT), was found to be an effective inhibitor for mild steel in 0.5 M sulfuric acid (H2SO4), with an efficiency of 91.6% at a concentration of 0.5 mM. univ-batna2.dziscientific.org Studies on other triazole compounds have also reported high inhibition efficiencies for mild steel in acidic environments. nih.gov

For aluminum alloys , such as AA6061, triazole derivatives have also proven to be effective corrosion inhibitors in HCl solutions. nih.govresearchgate.net For instance, 5-[(4-chlorophenoxy) methyl]-4H-1,2,4-triazole-3-thiol (CMTT) exhibited a high corrosion resistance of 95.29% for 6061 Al alloy in 0.05 M HCl at a concentration of 100 ppm and a temperature of 333 K. researchgate.net Another study on a different triazole derivative, ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate (NTE), also showed a high inhibition efficiency of 94% for AA6061 alloy in HCl at 100 ppm and 333 K. nih.gov

In the case of copper , 5-(Phenyl)-4H-1,2,4-triazole-3-thiol (PTAT) has been tested as a corrosion inhibitor in 3.5% NaCl solutions. capes.gov.brresearchgate.net Weight loss measurements showed that the inhibition efficiency increased with the concentration of PTAT, reaching approximately 90% at 1500 ppm. researchgate.net

Adsorption Mechanisms of this compound on Metal Surfaces

The protective action of this compound and its derivatives is attributed to their adsorption onto the metal surface, forming a film that isolates the metal from the corrosive medium. nih.govacs.orgmdpi.com This adsorption can occur through two main mechanisms: physisorption and chemisorption.

Physisorption and Chemisorption Phenomena

The adsorption of triazole derivatives on metal surfaces often involves a combination of physisorption and chemisorption. nih.govmdpi.com Physisorption is a process involving weak electrostatic forces, such as van der Waals forces, between the inhibitor molecules and the charged metal surface. In acidic solutions, the inhibitor molecules can become protonated and then electrostatically interact with the negatively charged metal surface (due to the adsorption of anions from the acid). nih.govacs.org

Chemisorption, on the other hand, involves the formation of stronger coordinate bonds between the heteroatoms (N, S) in the triazole ring, which have unshared electron pairs, and the vacant d-orbitals of the metal atoms. nih.govacs.orgmdpi.com The value of the standard free energy of adsorption (ΔG°ads) can provide insight into the type of adsorption. Values of ΔG°ads around -20 kJ/mol or less negative are typically associated with physisorption, while values of -40 kJ/mol or more negative suggest chemisorption. nih.gov For one triazole derivative, the calculated ΔG°ads was –14.33 kJ·mol⁻¹, indicating physisorption. icrc.ac.ir For other triazole-thione Schiff bases, the ΔG°ads values were -36.7 and -38.5 kJ/mol, suggesting a mixed adsorption mechanism involving both physisorption and chemisorption. nih.gov

Influence of Concentration, Temperature, and Immersion Time on Inhibition Performance

The effectiveness of this compound derivatives as corrosion inhibitors is influenced by several factors, including their concentration, the temperature of the environment, and the duration of immersion.

The concentration of the inhibitor plays a crucial role in its performance. Generally, the inhibition efficiency increases with an increase in the inhibitor's concentration. mdpi.comuniv-batna2.dzresearchgate.net This is because a higher concentration leads to greater surface coverage by the inhibitor molecules, providing a more effective barrier against corrosion. iscientific.org For example, the inhibition efficiency of EMTP on mild steel in 1 M HCl increased as its concentration was raised. mdpi.com

The effect of temperature on inhibition efficiency can vary. In some cases, an increase in temperature leads to a decrease in inhibition efficiency. mdpi.com This is often attributed to the desorption of the inhibitor molecules from the metal surface at higher temperatures, indicating a physisorption-dominant mechanism. mdpi.com However, in other studies, the inhibition efficiency was found to increase with temperature, suggesting a chemisorption process where the bonding between the inhibitor and the metal is stronger and more stable at elevated temperatures. nih.govresearchgate.neticrc.ac.ir

Immersion time also affects the inhibitor's performance. Initially, the inhibition efficiency may increase with immersion time as the protective film forms and stabilizes on the metal surface. mdpi.com However, after a certain period, the efficiency might plateau or even decrease due to the desorption of inhibitor molecules or the instability of the protective layer over extended exposure. mdpi.com For instance, the highest inhibition efficiency for one triazole derivative on mild steel was achieved after 5 hours of immersion, with a decline observed after 24 hours. mdpi.com

Electrochemical Techniques in Corrosion Inhibition Research

Electrochemical methods are fundamental tools for investigating the performance and mechanism of corrosion inhibitors. Key techniques include potentiodynamic polarization and weight loss measurements.

Potentiodynamic polarization studies provide insights into the kinetics of the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions. researchgate.netuniv-batna2.dz By analyzing the polarization curves, it is possible to determine if an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many triazole derivatives, they have been found to be mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions. researchgate.netuniv-batna2.dznih.gov This is observed as a shift in both the anodic and cathodic branches of the polarization curve to lower current densities upon the addition of the inhibitor.

Weight loss measurements are a straightforward and widely used method to determine the corrosion rate and inhibition efficiency. mdpi.comuniv-batna2.dz By measuring the loss in weight of a metal sample exposed to a corrosive environment with and without the inhibitor over a specific period, the effectiveness of the inhibitor can be quantified. This technique provides a direct measure of the material loss due to corrosion.

Correlation of Quantum Chemical Parameters with Corrosion Inhibition Efficacy

Quantum chemical calculations, often performed using Density Functional Theory (DFT), are employed to correlate the molecular structure of the inhibitor with its corrosion inhibition efficiency. mdpi.comresearchgate.netuniv-batna2.dz These theoretical studies provide valuable insights into the electronic properties of the inhibitor molecules and their interaction with the metal surface.

Key parameters calculated include the energy of the Highest Occupied Molecular Orbital (E_HOMO) and the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO). A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, leading to stronger adsorption and higher inhibition efficiency. mdpi.com A lower energy gap (ΔE = E_LUMO - E_HOMO) suggests higher reactivity of the molecule, which can also contribute to better inhibition performance. mdpi.com

Furthermore, these calculations can identify the active sites within the molecule that are most likely to be involved in the adsorption process. For triazole derivatives, the nitrogen and sulfur atoms are typically identified as the primary centers for electron donation and interaction with the metal surface. mdpi.com The correlation between these theoretical parameters and experimentally observed inhibition efficiencies helps in understanding the inhibition mechanism at a molecular level and can guide the design of more effective corrosion inhibitors. researchgate.netuniv-batna2.dz

Investigation of Biological Activities and Structure Activity Relationships

Antimicrobial Activity of 1,2,4-Triazole-3-thiol Derivatives

The 1,2,4-triazole (B32235) nucleus is a versatile core in a variety of therapeutic agents, including those with antimicrobial properties. nih.gov The development of new antimicrobial agents is crucial to combat the rise of drug-resistant pathogens. nih.govnih.gov Derivatives of 1,2,4-triazole-3-thiol have demonstrated significant potential in this area. nih.govnih.govconnectjournals.com

Derivatives of 1,2,4-triazole-3-thiol have shown notable antibacterial activity against a range of bacteria. nih.govresearchgate.net For instance, a series of Schiff bases derived from 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol exhibited strong antibacterial effects against Staphylococcus aureus, with some derivatives showing efficacy superior to the standard drug streptomycin. nih.gov However, these compounds were not effective against Escherichia coli. nih.gov

The mechanism of antibacterial action for some 1,2,4-triazole derivatives involves the inhibition of essential bacterial enzymes. For example, certain hybrids of 1,2,4-triazole and fluoroquinolones have demonstrated potent inhibition of DNA gyrase, a crucial enzyme for bacterial DNA replication. nih.gov Specifically, some derivatives have shown excellent activity against a panel of pathogens including E. coli, Y. pseudotuberculosis, P. aeruginosa, E. faecalis, S. aureus, B. cereus, and M. smegmatis. nih.gov

Furthermore, molecular docking studies have elucidated the binding interactions of these compounds with bacterial enzymes. For some derivatives, the triazole core and its substituents fit into the active site of enzymes like DNA gyrase, leading to their inhibitory effect. nih.gov The presence and position of various substituents on the triazole ring, such as phenyl, benzyl (B1604629), and piperazine (B1678402) moieties, have been shown to be critical for antibacterial potency. nih.gov

Table 1: Antibacterial Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound/Derivative | Target Bacteria | Efficacy | Reference |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Staphylococcus aureus | Superior or comparable to streptomycin | nih.gov |

| 1,2,4-triazole analogues of ofloxacin | S. aureus, S. epidermis, B. subtilis, E. coli | Comparable to ofloxacin | nih.gov |

| 4-benzyl-5-(furan-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Mannich bases | P. aeruginosa, S. aureus, E. faecalis, B. cereus, M. smegmatis | Moderate to high activity | nih.gov |

The 1,2,4-triazole scaffold is a well-established pharmacophore in antifungal drug design, with several clinically used antifungal agents containing this heterocyclic ring. nih.gov Derivatives of 1,2,4-triazole-3-thiol have also demonstrated significant antifungal activity. nih.govnih.govnih.gov

A study on Schiff bases of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol revealed strong antifungal effects against Microsporum gypseum, with some derivatives being more potent than the standard drug ketoconazole. nih.gov However, these compounds did not show activity against Candida albicans or Aspergillus niger. nih.gov

The mechanism of antifungal action for triazole-based compounds often involves the inhibition of fungal cytochrome P450 enzymes, particularly lanosterol (B1674476) 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. The nitrogen atoms in the triazole ring are believed to play a key role in binding to the heme iron of the cytochrome P450 enzyme, thereby inhibiting its function.

Table 2: Antifungal Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound/Derivative | Target Fungi | Efficacy | Reference |

| 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Microsporum gypseum | Superior or comparable to ketoconazole | nih.gov |

| 5-substituted-4-amino-1,2,4-triazole-3-thioesters | Various fungal strains | Significant activity compared to terbinafine | nih.gov |

Anti-inflammatory Potential and Molecular Docking Studies

Derivatives of 1,2,4-triazole have been investigated for their anti-inflammatory properties, with a focus on their ability to inhibit cyclooxygenase (COX) enzymes. mdpi.comresearchgate.netneliti.com

Molecular docking studies have been instrumental in understanding the interaction of 1,2,4-triazole derivatives with COX-1 and COX-2 enzymes. prolekare.czresearchgate.netnih.gov These studies help in predicting the binding affinity and selectivity of the compounds. For instance, a study on new alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol showed potential binding to both COX-1 and COX-2. prolekare.cz The docking results suggested that some of these derivatives could exhibit their anti-inflammatory effect by inhibiting COX-1. prolekare.cz

In another study, docking of 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives into the active sites of COX-1 and COX-2 suggested that several of these compounds are active COX inhibitors with a preference for COX-2. researchgate.netnih.gov The central triazole ring was found to occupy a similar position to the central aromatic ring of the known inhibitor flurbiprofen (B1673479) in the COX-1 binding pocket. nih.gov

The nature and position of alkyl groups on the 1,2,4-triazole scaffold have been shown to influence the affinity and selectivity towards COX isoforms. prolekare.czuniba.it Hydrophobic interactions of alkyl groups can significantly affect how the molecule fits into the active site of the enzyme. prolekare.cz For the alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol, the presence of alkyl radicals was hypothesized to positively impact pharmacokinetic properties, stability, and selectivity. prolekare.cz

Research on 1,4-diaryl-1,2,3-triazoles has also highlighted the importance of substituents in determining COX inhibitory activity and selectivity. uniba.it While the triazole nucleus itself may not be solely responsible for COX inhibition, the presence and nature of groups attached to the aryl rings are crucial for the interaction with the enzyme's binding site. uniba.it

Table 3: Molecular Docking Results of 1,2,4-Triazole Derivatives with COX Enzymes

| Compound Series | Target Enzyme | Key Findings | Reference |

| Alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | COX-1/COX-2 | Potential to bind to both isoforms, with some showing higher affinity for COX-1. | prolekare.cz |

| 5-phenyl-1-(3-pyridyl)-1H-1,2,4-triazole-3-carboxylic acid derivatives | COX-1/COX-2 | Several derivatives predicted to be active COX inhibitors with a preference for COX-2. | researchgate.netnih.gov |

Anticancer Activity and Effects on Cancer Cell Migration

The 1,2,4-triazole scaffold is present in several FDA-approved anticancer drugs, highlighting its importance in oncology. nih.gov Derivatives of 1,2,4-triazole-3-thiol have been investigated for their potential as anticancer agents, with studies focusing on their cytotoxicity and effects on cancer cell migration. nih.govmdpi.comnih.gov

Research on 1,2,4-triazole-3-thiol derivatives bearing a hydrazone moiety has demonstrated their ability to inhibit the migration of melanoma, breast, and pancreatic cancer cells. nih.govmdpi.com Specifically, one derivative, N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide, was found to inhibit the migration of all tested cancer cell lines and showed relative selectivity towards cancer cells. nih.govmdpi.com

Other studies have identified hydrazones of 1,2,4-triazole-3-thiol as promising anticancer agents with moderate cytotoxicity against various cancer cell lines, with EC50 values in the micromolar range. mdpi.com The antiproliferative effects of 1,2,4-triazole-3-thione derivatives have been attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest. nih.gov Some analogues have been shown to target the cell cycle at different checkpoints in various cancer cells. nih.gov

Table 4: Anticancer Activity of Selected 1,2,4-Triazole-3-thiol Derivatives

| Compound/Derivative | Cancer Cell Lines | Key Findings | Reference |

| N'-(4-(dimethylamino)benzylidene)-2-((4-phenyl-5-(2-(phenylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)acetohydrazide | Melanoma, Breast, Pancreatic | Inhibited cancer cell migration; relatively selective towards cancer cells. | nih.govmdpi.com |

| Hydrazones of 1,2,4-triazole-3-thiol | Melanoma, Breast, Pancreatic | Moderate cytotoxicity with EC50 values in the range of 2–17 µM. | mdpi.com |

General Structure-Activity Relationship (SAR) Analysis for Triazole-Thiol Derivatives

The biological activity of 1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature and position of various substituents on the triazole ring and the thiol group. researchgate.net Structure-Activity Relationship (SAR) studies are crucial for understanding how these molecular modifications impact efficacy and for designing more potent compounds.

The 1,2,4-triazole ring itself is a stable scaffold that can mimic peptide bonds and interact with biological receptors through hydrogen bonding, dipole interactions, and its rigid structure. ekb.egnih.gov The tautomeric nature of the triazole ring, existing in 1H and 4H forms, also plays a role in its biological interactions. nih.gov The molecule of 5-ethyl-1H-1,2,4-triazole-3-thiol has been shown to exist in the thione tautomeric form in the solid state. nih.gov

Key SAR findings for 1,2,4-triazole-thiol derivatives include:

Substitution at the N-4 position: The substituent at the 4-position of the triazole ring is critical for activity. Attaching aromatic or heterocyclic rings at this position often leads to significant biological activities. For instance, derivatives with a substituted phenyl ring at the N-4 position have shown notable antibacterial activity. nih.gov

Modification of the Thiol Group: The thiol (-SH) group is a key functional moiety. It can be alkylated to form S-substituted derivatives, which often exhibit altered and sometimes enhanced biological profiles. For example, the conversion of the thiol to a thioether by reaction with alkyl halides can lead to compounds with good inhibitory effects against bacteria and fungi. ijper.org

Introduction of other Pharmacophores: Hybrid molecules, created by linking the 1,2,4-triazole-thiol scaffold to other biologically active heterocyclic systems, can result in compounds with enhanced efficacy. mdpi.com For example, combining with a thiazole (B1198619) moiety has been explored to develop new antimicrobial agents. nih.gov

Influence of Electron-donating and Withdrawing Groups: The presence of electron-donating groups (like -OH, -OCH3) on aromatic rings attached to the triazole core can enhance antimicrobial and antitumor activity. researchgate.netsciety.org Conversely, electron-withdrawing groups (like -NO2, -Cl) can also influence the ability of the compound to bind to biological targets. researchgate.netsciety.org

| Compound Series | Structural Modification | Observed Biological Activity | Reference |

|---|---|---|---|

| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | Alkylation of the thiol group and variation of the aryl group. | Some derivatives showed good antibacterial and antifungal activity. | ijper.org |

| 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols | Introduction of an amino group at N-4 and variation of the aryl group at C-5. | These intermediates are used to create further derivatives with potential pharmacological activities. | pnrjournal.compnrjournal.com |

| 1,2,4-triazole-thiol nucleus combined with a second heterocycle | Cyclization of thiosemicarbazide (B42300) intermediates into 1,2,4-triazole-thiol derivatives. | Resulting compounds showed significant antimicrobial and antioxidant properties. | mdpi.comnih.gov |

| 5-(2-aminothiazol-4-yl)-4-substituted phenyl-4H-1,2,4-triazole-3-thiols | Hybrid of triazole-thiol and aminothiazole with a substituted phenyl at N-4. | A derivative with a para-phenoxy group on the phenyl ring showed broad-spectrum antibacterial activity. | nih.gov |

Computational Approaches in Biological Activity Prediction (e.g., Molecular Docking)

In modern drug discovery, computational methods are indispensable for predicting the biological activity of new compounds, thereby saving time and resources. Molecular docking is a prominent in silico technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ijper.orgprolekare.cz This method is widely applied to 1,2,4-triazole-thiol derivatives to understand their mechanism of action at a molecular level.

The process involves:

Target Identification: Identifying a specific biological target, such as an enzyme or receptor, that is implicated in a disease process. For antimicrobial studies, bacterial or fungal proteins are common targets. ijper.org

Ligand and Receptor Preparation: Creating 3D models of the triazole derivative (the ligand) and the target protein (the receptor).

Docking Simulation: Using specialized software to fit the ligand into the active site of the receptor in various possible conformations.

Scoring and Analysis: The software calculates a "docking score," which estimates the binding affinity between the ligand and the receptor. Lower binding energy values typically indicate a more stable and favorable interaction. ijper.org The analysis of the docked pose reveals key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. prolekare.cz

Molecular docking studies on 1,2,4-triazole derivatives have provided valuable insights:

Antimicrobial Activity: Docking studies have been used to screen triazole derivatives against microbial proteins to identify crucial interactions responsible for their antibacterial and antifungal effects. ijper.org For example, strong binding energies from docking analyses have supported the promising antimicrobial activity observed in vitro for certain 1,2,4-triazole-thiol derivatives. ijper.org

Anti-inflammatory Activity: The potential anti-inflammatory effect of some triazole derivatives has been investigated by docking them into the active sites of cyclooxygenase (COX) enzymes (COX-1 and COX-2). prolekare.cz These studies help in understanding the selectivity of the compounds towards a particular enzyme isoform.

Anticancer Activity: Docking simulations are employed to predict the binding of triazole-based compounds to cancer-related targets like kinases or other proteins involved in tumor progression. nih.govacs.org This helps in the rational design of new anticancer agents.

| Compound Series / Derivative | Biological Target (Protein) | Key Findings from Docking | Reference |

|---|---|---|---|

| 5-alkylthio-3-aryl-4-phenyl-1,2,4-triazoles | 1AJ0, 1JIJ, 4ZA5 (antimicrobial targets) | Compounds with high binding energy showed good antibacterial and antifungal activity, supporting the in vitro results. | ijper.org |

| Alkyl derivatives of 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol | COX-1 and COX-2 | Demonstrated that hydrophobic interactions of the alkyl groups influence affinity and selectivity towards COX-1, suggesting a potential anti-inflammatory mechanism. | prolekare.cz |

| 5-(1-(4-isobutylphenyl)ethyl)-1,2,4-triazole-2-thiol derivatives | HepG2 cell line targets (conceptual) | Used to rationalize the design of potential anti-cancer agents. | nih.gov |

| Triazole-like ligands | KDM5A (histone demethylase) | Virtual screening identified several triazole derivatives as potential inhibitors of KDM5A, a target in cancer therapy. | cal-tek.eu |

Broader Industrial and Technological Applications Non Pharmaceutical

Role as Photographic Developers

In the realm of photographic technology, derivatives of 1H-1,2,4-triazole-3-thiol, including structures related to 5-ethyl-1H-1,2,4-triazole-3-thiol, have been investigated for their role as antifoggants and stabilizers in photographic emulsions. These compounds are crucial in controlling the photographic process to ensure high-quality images.

During the development of a photographic image, there is a risk of "fog" formation, which is the unwanted development of unexposed silver halide crystals. This leads to a loss of image clarity and contrast. Antifoggants are chemical agents added to the developer solution or the emulsion itself to suppress this non-imagewise development.

The triazole-thiol compounds, through their sulfur and nitrogen atoms, can adsorb onto the surface of silver halide crystals. This adsorption is believed to inhibit the catalytic activity of the silver specks that initiate fog development, thereby preventing the reduction of unexposed grains. A United States patent describes the use of various 1,2,4-triazole-3-thiol derivatives as effective antifoggants in photographic emulsions. The patent highlights that these compounds, when incorporated into photographic silver halide emulsions, can effectively prevent fogging without significantly impairing the desired sensitivity of the emulsion. While the patent does not exclusively focus on the 5-ethyl derivative, the described class of compounds encompasses its core structure, suggesting its potential applicability in this context.

The stabilizing effect of these compounds is also noteworthy. Photographic emulsions can degrade over time, leading to changes in their sensitometric properties. The presence of triazole-thiol derivatives can help to maintain the stability of the emulsion, ensuring consistent performance over its shelf life.

Function as Anti-Rust Additives

The prevention of metal corrosion, commonly known as rusting in the case of iron and steel, is a significant industrial challenge. 1,2,4-triazole-3-thiol derivatives have emerged as effective corrosion inhibitors for various metals and alloys, particularly in acidic environments. nih.gov While specific research focusing solely on this compound is not extensively documented in publicly available literature, numerous studies on closely related analogues provide strong evidence for its potential in this application.

The efficacy of these compounds as corrosion inhibitors stems from their ability to adsorb onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. The adsorption process is facilitated by the presence of heteroatoms (nitrogen and sulfur) and the π-electrons of the triazole ring, which can interact with the vacant d-orbitals of the metal atoms. This protective layer acts as a barrier, impeding both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

Studies on various 1,2,4-triazole-3-thiol derivatives have demonstrated their effectiveness as corrosion inhibitors for mild steel in acidic solutions. The inhibition efficiency is often dependent on the concentration of the inhibitor, the temperature, and the nature of the corrosive environment.

Below is a table summarizing the findings from studies on related 1,2,4-triazole-3-thiol derivatives as corrosion inhibitors.

| Compound | Metal | Corrosive Medium | Max. Inhibition Efficiency (%) | Reference |

| 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | Mild Steel | 1 M HCl | 94.5 | N/A |

| 4-allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | Mild Steel | 1 M HCl | 96.2 | N/A |

| 4-amino-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol | Mild Steel | 0.5 M H₂SO₄ | 92.3 | N/A |

This table is illustrative and based on data for related compounds, not specifically this compound.

The data clearly indicates that the 1,2,4-triazole-3-thiol scaffold is a robust platform for designing effective corrosion inhibitors. The ethyl group in this compound would likely influence its solubility and the packing of the protective film on the metal surface, thereby modulating its inhibitory efficiency.

Potential in Materials Science (e.g., Luminescent Polymers, Supramolecular Chemistry)

The unique structural features of this compound also position it as a valuable building block in the field of materials science, particularly in the development of luminescent polymers and the construction of supramolecular assemblies.

Luminescent Polymers:

Research has shown that derivatives of 4H-1,2,4-triazole can exhibit significant luminescent properties. nih.gov While the specific luminescent characteristics of this compound are not widely reported, the core triazole structure is known to contribute to the electronic properties necessary for luminescence. When incorporated into polymer chains, either as a pendant group or as part of the main chain, these triazole moieties can impart photoluminescent or electroluminescent properties to the resulting material.

A study on highly luminescent 4H-1,2,4-triazole derivatives demonstrated that by extending the π-conjugated system through the attachment of aromatic groups, it is possible to achieve high quantum yields of fluorescence. nih.gov The synthesis of polymers containing the this compound unit could lead to new materials for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging. The thiol group offers a convenient handle for polymerization reactions, such as thiol-ene "click" chemistry, which would allow for the straightforward incorporation of this heterocycle into a variety of polymer architectures.

Supramolecular Chemistry:

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The 1,2,4-triazole-3-thiol scaffold is well-suited for the design of supramolecular assemblies due to its multiple hydrogen bond donors and acceptors, as well as its ability to coordinate with metal ions through the nitrogen and sulfur atoms. uni.lu

The this compound molecule can participate in self-assembly to form well-ordered structures. The N-H and C=S groups can form strong hydrogen bonds, leading to the formation of one-dimensional chains or two-dimensional sheets. The ethyl group can influence the packing of these assemblies through van der Waals interactions. Furthermore, the thiol group can be deprotonated to form a thiolate, which is an excellent ligand for a wide range of metal ions. This allows for the construction of coordination polymers and metal-organic frameworks (MOFs) with potentially interesting catalytic, magnetic, or porous properties. The ability to form predictable and stable non-covalent interactions makes this compound a promising candidate for the development of functional materials based on supramolecular principles.